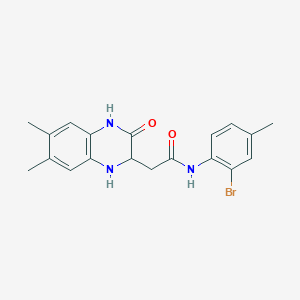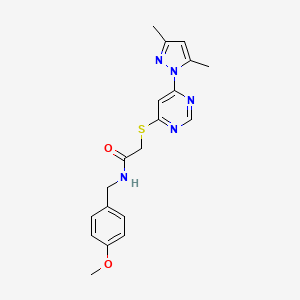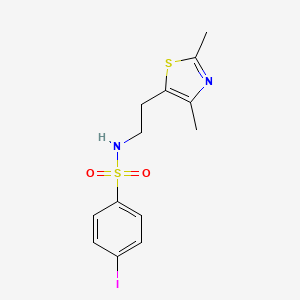
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-iodobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
Thiazole derivatives can be synthesized by reacting with n-alkylbromides in the presence of a base . The substituents on the thiazole ring can greatly affect the biological outcomes .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Role in Synthetic Chemistry and Material Science
Chemical Synthesis and Characterization : Sulfonamides, including those with complex structures similar to the compound of interest, play a crucial role in organic synthesis and the development of new materials. For example, research by Kaneda (2020) discusses the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, highlighting their importance in organic syntheses and potential pharmaceutical applications (Kaneda, 2020).
Pharmacological Applications : The study of sulfonamide-based drugs, such as those reviewed by Shichao et al. (2016), indicates the broad spectrum of biological activities that these compounds can exhibit. This includes antimicrobial, anticancer, and antidiabetic effects, suggesting the potential for N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-iodobenzenesulfonamide to be explored for similar uses (Shichao et al., 2016).
Emerging Technologies and Environmental Science
- Advanced Materials and Technologies : The development of new materials for environmental and technological applications, such as the synthesis of liquid crystal dimers by Henderson and Imrie (2011), showcases the potential for sulfonamide derivatives in creating substances with unique properties, such as the twist-bend nematic phase observed in certain liquid crystal dimers (Henderson & Imrie, 2011).
Biomedical Research and Drug Development
- Biocompatibility and Drug Delivery : Studies on the biocompatibility of polymeric materials, like those by Narendran and Nanthini (2015), indicate the importance of incorporating bioactive monomers into polymers. This suggests a potential area of research for sulfonamide compounds in developing biocompatible materials and drug delivery systems (Narendran & Nanthini, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-iodobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2S2/c1-9-13(19-10(2)16-9)7-8-15-20(17,18)12-5-3-11(14)4-6-12/h3-6,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBJIXKRXFGXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-iodobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2640192.png)
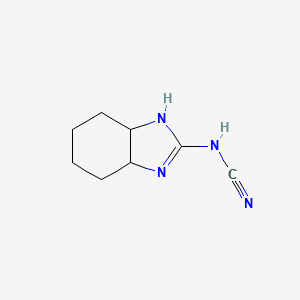
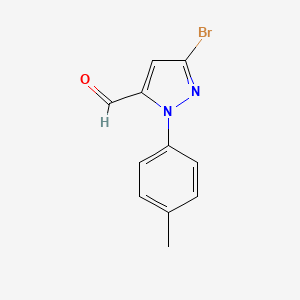
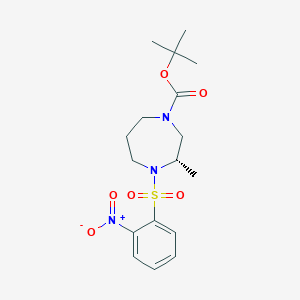
![2-Isopentyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B2640203.png)
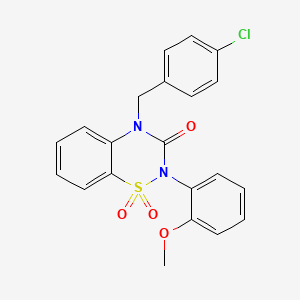
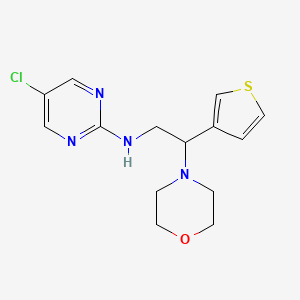
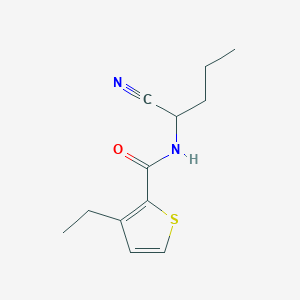
![1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2640208.png)
![3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2640209.png)
